molecular formula C10H15NO2 B8309994 N-(3-oxo-cyclohexen-1-yl) butyramide

N-(3-oxo-cyclohexen-1-yl) butyramide

Cat. No.: B8309994
M. Wt: 181.23 g/mol
InChI Key: IYGPMHBADXUEIX-UHFFFAOYSA-N
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Description

N-(3-Oxo-cyclohexen-1-yl) butyramide is a synthetic organic compound characterized by a cyclohexenyl ring substituted with a ketone group at the 3-position and a butyramide moiety attached via the nitrogen atom. The compound’s reactivity and applications likely depend on the interplay between the electron-withdrawing ketone group, the hydrophobic cyclohexenyl ring, and the amide functionality.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

N-(3-oxocyclohexen-1-yl)butanamide

InChI

InChI=1S/C10H15NO2/c1-2-4-10(13)11-8-5-3-6-9(12)7-8/h7H,2-6H2,1H3,(H,11,13)

InChI Key

IYGPMHBADXUEIX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=O)CCC1

Origin of Product

United States

Comparison with Similar Compounds

Acylated Phenyl Sulfonamides ()

Compounds 5a–5d (Table 1) share a core structure of N-(4-sulfamoylphenyl)butyramide with a 2-oxotetrahydrofuran-3-yl substituent. Variations in the acyl chain length (C4 to C7) significantly influence physical and synthetic properties:

  • Melting Points : Longer acyl chains reduce crystallinity (e.g., 5a: 180–182°C vs. 5c: 142–143°C) .
  • Synthetic Yields : Moderate yields (45–51%) suggest steric or electronic challenges during acylation .
  • Optical Rotation : Increasing chain length correlates with higher [α]D values (e.g., 5a: +4.5° vs. 5c: +6.4°), indicating conformational flexibility .

Table 1. Properties of Acylated Phenyl Sulfonamides

Compound Acyl Chain Yield (%) m.p. (°C) [α]D (c, solvent)
5a Butyramide 51.0 180–182 +4.5° (0.10, MeOH)
5b Pentanamide 45.4 174–176 +5.7° (0.08, MeOH)
5c Hexanamide 48.3 142–143 +6.4° (0.10, MeOH)
5d Heptanamide 45.4 143–144 +4.7° (0.10, MeOH)

Ceramide Analogs ()

Compound 4 (N-((2S,3S,E)-3-hydroxyheptadec-4-en-2-yl)butyramide) is a ceramide mimic with a long aliphatic chain and a hydroxyl group. Key distinctions include:

  • Biological Activity : Exhibits cytotoxicity (IC50 = 6.06 µM) against PC-3 prostate cancer cells, highlighting the role of hydrophobicity and stereochemistry in bioactivity .
  • Synthetic Strategy : Utilizes Grignard and olefin metathesis reactions, contrasting with the acylation methods in .

Aromatic Aminoethyl Derivatives ()

Compound 4b (N-(2-((3-methoxyphenyl)amino)ethyl)butyramide) features a methoxyphenyl-aminoethyl substituent:

  • Physical State : Exists as a brown oil (73% yield), contrasting with the crystalline solids in , likely due to reduced symmetry and polar groups .
  • Synthetic Efficiency : Lower yield compared to ’s 92% yield, possibly due to side reactions in N-acylation .

Complex Heterocyclic Derivatives ()

Compound 4ac ((E)-N-(5-(3,3-Bis(trifluoromethyl)-1λ³-benzo[d][1,2]iodoquinol-1(3H)-yl)oct-4-en-4-yl)butyramide) demonstrates:

  • Electrophilic Reactivity: The electron-deficient iodoquinol ring may influence hydrolysis rates, akin to ’s N-(4-nitrophenyl)butyramide .

Enzymatic Hydrolysis Studies ()

N-(4-Nitrophenyl)butyramide serves as a substrate for serine hydrolases, with hydrolysis mechanisms conserved across structurally diverse enzymes . This implies that N-(3-oxo-cyclohexen-1-yl) butyramide may similarly undergo enzymatic cleavage, depending on steric and electronic effects of the cyclohexenyl group.

Key Findings and Implications

  • Structure-Property Relationships : Acyl chain length and substituent polarity dictate melting points, yields, and conformational flexibility (e.g., vs. 4) .
  • Biological Relevance : Hydrophobic substituents (e.g., ceramide analogs) enhance cytotoxicity, while polar groups (e.g., sulfamoyl) may improve solubility .
  • Synthetic Challenges: Bulky or electron-deficient groups (e.g., iodoquinol in ) can improve yields by reducing side reactions .

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